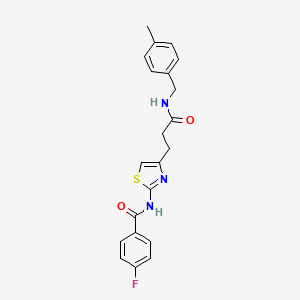

4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-[3-[(4-methylphenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-14-2-4-15(5-3-14)12-23-19(26)11-10-18-13-28-21(24-18)25-20(27)16-6-8-17(22)9-7-16/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSRWYJDLDIELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring can be synthesized through a cyclization reaction.

Introduction of the Fluorobenzamide Group: The thiazole intermediate can then be reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the fluorobenzamide moiety.

Attachment of the Propyl Chain: The final step involves the coupling of the 4-methylbenzylamine with the thiazole intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the complete compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated synthesis equipment, rigorous purification steps such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the propyl chain, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the carbonyl group in the propyl chain using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives of the thiazole ring or the propyl chain.

Reduction: Reduced forms of the carbonyl group, leading to alcohol derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-fluoro-N-(4-(3-aminopropyl)thiazol-2-yl)benzamide

- 4-fluoro-N-(4-(3-(benzylamino)-3-oxopropyl)thiazol-2-yl)benzamide

- 4-fluoro-N-(4-(3-((4-chlorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to the presence of the 4-methylbenzyl group. This substitution can significantly influence its chemical reactivity, biological activity, and overall properties, making it distinct in its applications and effects.

Biological Activity

4-Fluoro-N-(4-(3-((4-methylbenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the thiazole class. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.4 g/mol. The structure features a thiazole ring, a benzamide group, and a fluorine atom that may influence its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Introduction of Fluorobenzyl Group : This step often employs nucleophilic substitution reactions using 4-fluorobenzyl halides.

- Amidation Reaction : The final step involves forming the amide bond by reacting the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. Compounds in this class may modulate enzyme activities or receptor functions, impacting various cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this one exhibit anticancer properties. For instance, studies have shown that derivatives containing thiazole rings can induce apoptosis in cancer cell lines such as HeLa and MCF-7 through intrinsic and extrinsic signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Fluoro-N-(4-methylbenzyl) | MCF-7 | 15.6 | Apoptosis induction |

| Other Thiazolidin Derivatives | HeLa | 10.2 | Apoptosis via extrinsic pathway |

Antimicrobial Activity

Compounds with similar structures have demonstrated moderate to good antimicrobial activity against various bacterial strains . This suggests potential applications in treating infections or as lead compounds for antibiotic development.

Case Studies

- Nicotine Sensitization Study : A related study investigated the effects of a sulfonamide derivative on nicotine-induced behavioral sensitization in mice. Results indicated that administration of the compound significantly attenuated behavioral responses associated with nicotine exposure, suggesting potential applications in addiction therapies .

- Antiproliferative Studies : In vitro studies have shown that thiazolidine derivatives exhibit significant antiproliferative effects on human cancer cell lines, highlighting their potential as anticancer agents .

Q & A

Q. Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.1–8.3 ppm for benzamide/thiazole) and methyl groups (δ 2.3–2.5 ppm for 4-methylbenzyl) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazole-propyl linker region .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~467.5 g/mol) .

- HPLC : Assess purity (>95% using C18 column, acetonitrile/water 60:40, UV 254 nm) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Answer : Contradictions may arise from:

- Assay Variability : Standardize enzyme inhibition assays (e.g., carbonic anhydrase IX inhibition in ) using identical buffer conditions (pH 6.5, 25°C) and substrate concentrations .

- Cellular Context : Compare activity in isogenic cell lines (e.g., CA IX-positive vs. negative) to isolate target-specific effects .

- Structural Confounders : Synthesize and test analogs (e.g., replacing 4-fluoro with chloro) to identify pharmacophore contributions .

Advanced: What computational methods predict the compound’s interaction with biological targets like carbonic anhydrase IX?

Q. Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in the CA IX active site (PDB: 3IAI). Key interactions:

- Thiazole sulfur with Zn²⁺ ion .

- 4-Fluorobenzamide aromatic stacking with Phe-131 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydration effects .

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to optimize inhibitory potency .

Advanced: How can structure-activity relationship (SAR) studies improve selectivity for cancer-associated enzymes?

Q. Methodology :

- Analog Synthesis : Modify substituents (e.g., 4-methylbenzyl → 4-sulfamoylphenyl in ) to enhance CA IX selectivity over CA II .

- Enzyme Kinetics : Measure values for isoforms using stopped-flow fluorimetry .

- Crystallography : Solve co-crystal structures to identify selectivity-determining residues (e.g., CA IX vs. CA II active site differences) .

Advanced: What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, bioavailability)?

Q. Answer :

- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .

- Prodrug Design : Mask the amide group with enzymatically cleavable motifs (e.g., ester prodrugs) .

- Nanocarriers : Encapsulate in PEGylated liposomes to prolong circulation time (tested in murine models) .

Advanced: How should researchers address reproducibility challenges in in vivo efficacy studies?

Q. Recommendations :

- Standardized Models : Use orthotopic tumor models (e.g., breast cancer MDA-MB-231 xenografts) with CA IX overexpression .

- Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to define optimal dosing intervals .

- Blinded Analysis : Ensure third-party validation of tumor volume measurements and biomarker expression (e.g., CA IX IHC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.